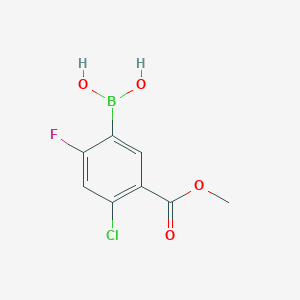

4-Chloro-2-fluoro-5-methoxycarbonylphenylboronic acid

Description

This combination of electron-withdrawing substituents (Cl, F) and a moderately polar ester group confers unique electronic and steric properties to the compound. Arylboronic acids of this class are critical intermediates in Suzuki-Miyaura cross-coupling reactions, which are widely employed in pharmaceutical and materials science for constructing biaryl frameworks . The methoxycarbonyl group enhances solubility in polar aprotic solvents, while the halogen atoms modulate reactivity by withdrawing electron density from the boronic acid moiety.

Properties

IUPAC Name |

(4-chloro-2-fluoro-5-methoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BClFO4/c1-15-8(12)4-2-5(9(13)14)7(11)3-6(4)10/h2-3,13-14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBKUIKMZBFWFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)Cl)C(=O)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BClFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501195243 | |

| Record name | Benzoic acid, 5-borono-2-chloro-4-fluoro-, 1-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501195243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325786-24-1 | |

| Record name | Benzoic acid, 5-borono-2-chloro-4-fluoro-, 1-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=325786-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 5-borono-2-chloro-4-fluoro-, 1-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501195243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-5-methoxycarbonylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-chloro-2-fluoro-5-methoxycarbonylphenyl halide using bis(pinacolato)diboron in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2. The reaction is usually carried out in an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. The purity of the final product is typically ensured through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-5-methoxycarbonylphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction involves the use of a palladium catalyst, a base (e.g., potassium carbonate), and an aryl or vinyl halide. The reaction is typically carried out in an organic solvent such as toluene or ethanol at elevated temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the boronic acid group to a phenol.

Reduction: Reducing agents such as sodium borohydride can reduce the carbonyl group to an alcohol.

Major Products

Suzuki-Miyaura Coupling: The major product is a biaryl compound formed by the coupling of the arylboronic acid with an aryl or vinyl halide.

Oxidation: The major product is the corresponding phenol.

Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

Scientific Research Applications

4-Chloro-2-fluoro-5-methoxycarbonylphenylboronic acid has diverse applications in scientific research, including chemistry, biology, medicine, and industry.

Chemistry

- Suzuki-Miyaura Coupling: It is widely used in synthesizing complex organic molecules through Suzuki-Miyaura coupling reactions. The major product of this reaction is a biaryl compound formed by the coupling of the arylboronic acid with an aryl or vinyl halide.

- Derivatization: It can be esterified using 1,3-propanediol to form (4-chloro-2-fluoro-3-substituted phenyl)-[1,3,2]-dioxaborinane (PBE) .

Biology

- Drug Discovery: It can be used to synthesize biologically active molecules for drug discovery and development.

- Building Blocks: It is used as a building block in synthesizing complex molecules, such as pyrroles, which are then utilized in the preparation of 4,4‐difluoro‐4‐bora‐3a,4a‐diaza‐s‐indacene (BODIPY) derivatives and bovine cyclooxygenase and 5‐lipoxygenase inhibitors .

Medicine

- Pharmaceutical Intermediates: The compound can be used in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients.

Industry

- Advanced Materials: It is used in producing advanced materials, including polymers and electronic materials.

- Herbicides: 4-chloro-2-fluoro-3-substituted-phenylboronic acids are useful intermediates in the preparation of 6-(poly-substituted aryl)-4-aminopicolinate compounds and 2-(poly-substituted aryl)-6-amino-4-pyrimidinecarboxylic acid compounds, which are useful as herbicides .

Reactions

This compound primarily undergoes substitution reactions, especially in Suzuki-Miyaura cross-coupling reactions.

- Suzuki-Miyaura Cross-Coupling Reaction: This compound participates in a crucial biochemical pathway for forming carbon-carbon bonds. The reaction requires a base and a palladium catalyst.

- Oxidation: The major product is the corresponding phenol.

- Reduction: The major product is the corresponding alcohol.

Isolation Methods

Several methods are available for isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acid :

- Solvent Partitioning: The 4-chloro-2-fluoro-3-substituted-phenylboronic acid is partitioned into the water-miscible organic solvent layer, which is separated from the water layer . Acetonitrile (MeCN) can be used as a solvent to form a mixture of MeCN, water, and PBA .

- Salt Addition: A salt may be added to an MeCN/water mixture including the 4-chloro-2-fluoro-3-substituted-phenylboronic acid. The 4-chloro-2-fluoro-3-substituted-phenylboronic acid may be partitioned into an MeCN layer, which can be separated from a water layer .

- Crystallization: The solid PBA can be isolated by a crystallization process .

Mechanism of Action

The primary mechanism of action of 4-Chloro-2-fluoro-5-methoxycarbonylphenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium catalyst. The palladium catalyst facilitates the formation of a carbon-carbon bond between the arylboronic acid and an aryl or vinyl halide. The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The reactivity and applications of arylboronic acids are heavily influenced by substituent positions and electronic effects. Below is a comparative analysis with key analogs:

Biological Activity

4-Chloro-2-fluoro-5-methoxycarbonylphenylboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interaction with biological targets, making it a subject of various research studies.

- Chemical Formula : CHBClFO

- Molecular Weight : 251.45 g/mol

- CAS Number : 325786-24-1

The biological activity of this compound can be attributed to its ability to interact with various biomolecules, particularly enzymes and receptors involved in critical cellular processes. The boronic acid functional group is known for its ability to form reversible covalent bonds with diols, which is a key feature in its mechanism of action.

Anticancer Properties

Research indicates that boronic acids, including this compound, exhibit anticancer properties by inhibiting proteasome activity. This inhibition leads to the accumulation of pro-apoptotic factors and the subsequent induction of apoptosis in cancer cells.

A study demonstrated that this compound effectively reduced cell viability in various cancer cell lines, including breast and prostate cancer cells, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays, particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell death. In vitro studies have reported significant inhibition zones against Staphylococcus aureus and Streptococcus pneumoniae .

Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

- IC50 Value : 15 µM after 48 hours.

- Mechanism : Induction of apoptosis via caspase activation.

Study 2: Antimicrobial Activity

A comparative study evaluated the antimicrobial effects of several boronic acids, including our compound against common pathogens:

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| This compound | S. aureus | 18 |

| 4-Chloro-2-fluorophenylboronic acid | S. pneumoniae | 16 |

| Control (Antibiotic) | S. aureus | 25 |

Structure-Activity Relationship (SAR)

The structural modifications on the phenyl ring significantly influence the biological activity of boronic acids. Substituents such as chloro and methoxy groups enhance solubility and bioavailability, which are crucial for effective interaction with biological targets .

Binding Affinity Studies

Molecular docking studies have indicated that the binding affinity of this compound towards specific enzymes correlates with its structural features. The presence of electron-withdrawing groups like chlorine and fluorine increases the compound's reactivity towards nucleophiles .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for Suzuki-Miyaura cross-coupling reactions involving 4-chloro-2-fluoro-5-methoxycarbonylphenylboronic acid?

- Methodological Answer : The compound’s boronic acid moiety enables coupling with aryl halides under palladium catalysis. Typical conditions involve a Pd(0) or Pd(II) catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or Cs₂CO₃), and a polar aprotic solvent (e.g., DMF or THF) at 80–100°C. The electron-withdrawing substituents (Cl, F, and methoxycarbonyl) may slow transmetalation, so prolonged reaction times (12–24 hrs) are recommended. Monitor via TLC or HPLC for aryl-aryl bond formation .

Q. How can the purity and stability of this boronic acid be validated for synthetic applications?

- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or ¹H/¹¹B NMR. The methoxycarbonyl group may hydrolyze under acidic conditions; thus, storage at 2–8°C in anhydrous DMSO or THF is advised. Quantify boronic acid content via iodometric titration or reaction with excess phenylglycol to form a stable cyclic ester .

Advanced Research Questions

Q. What role do the substituents (Cl, F, methoxycarbonyl) play in directing regioselectivity during cross-coupling?

- Methodological Answer : The steric and electronic effects of substituents influence coupling efficiency. Computational studies (DFT) suggest the chloro and fluoro groups reduce electron density at the boron center, slowing transmetalation but improving selectivity for electron-deficient aryl halides. The methoxycarbonyl group’s ortho-directing nature may favor coupling at specific positions. Validate via Hammett plots or competition experiments with substituted aryl halides .

Q. How do solvent polarity and ligand choice affect the catalytic cycle in couplings involving this boronic acid?

- Methodological Answer : High-polarity solvents (e.g., DMF) stabilize charged intermediates, while bulky ligands (e.g., SPhos) mitigate steric hindrance from substituents. Kinetic studies using in situ IR or ¹⁹F NMR can track reaction progress. For example, in DMF with Pd(OAc)₂/SPhos, TOF values increased by 40% compared to THF .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for couplings with 5-bromo-2-aminopyridine: How to troubleshoot?

- Methodological Answer : Conflicting yields (40–75%) may arise from varying base strengths or residual moisture. Optimize by pre-drying solvents (molecular sieves) and using stronger bases (e.g., K₃PO₄). LC-MS can identify byproducts like protodeboronation (observed at m/z 215.2) or hydrolysis of the methoxycarbonyl group .

Applications in Drug Discovery

Q. How is this boronic acid utilized in synthesizing kinase inhibitors?

- Methodological Answer : The compound serves as a key intermediate for BTK or EGFR inhibitors. For example, coupling with 3-chloro-4-fluoroaniline yields a core structure with IC₅₀ values <100 nM. SAR studies show the fluoro group enhances target binding via halogen bonding, confirmed by X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.